2,5-DIMETHYL-N-(3-METHYLPHENYL)FURAN-3-CARBOXAMIDE

Description

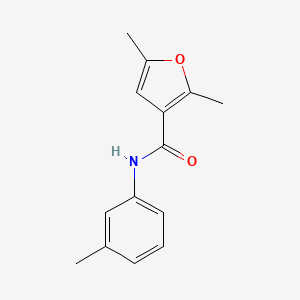

2,5-Dimethyl-N-(3-methylphenyl)furan-3-carboxamide is a substituted furan derivative featuring a carboxamide group at the 3-position of the furan ring, with methyl substituents at the 2- and 5-positions. The amide nitrogen is further substituted with a 3-methylphenyl group.

Properties

IUPAC Name |

2,5-dimethyl-N-(3-methylphenyl)furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-9-5-4-6-12(7-9)15-14(16)13-8-10(2)17-11(13)3/h4-8H,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMWHSMMOVSNXTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=C(OC(=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-DIMETHYL-N-(3-METHYLPHENYL)FURAN-3-CARBOXAMIDE typically involves the reaction of 2,5-dimethylfuran with m-tolyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC). The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a flow reactor where the reactants are continuously fed into the reactor and the product is continuously removed. This approach offers advantages such as improved reaction control, higher yields, and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

2,5-DIMETHYL-N-(3-METHYLPHENYL)FURAN-3-CARBOXAMIDE undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

Reduction: The carboxamide group can be reduced to form the corresponding amine.

Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under mild conditions.

Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) are used under controlled conditions.

Major Products Formed

Oxidation: Furan-3-carboxylic acid derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted furan derivatives.

Scientific Research Applications

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: It has shown potential as an inhibitor of certain enzymes and biological pathways.

Medicine: Research has indicated its potential as an antiviral agent, particularly against influenza viruses.

Mechanism of Action

The mechanism of action of 2,5-DIMETHYL-N-(3-METHYLPHENYL)FURAN-3-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, as an antiviral agent, it inhibits the replication of influenza viruses by targeting viral proteins and disrupting their function. The compound’s furan ring and carboxamide group play crucial roles in binding to the active sites of these proteins, thereby blocking their activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

a. 3-Diethylcarbamoyl-2',4'-Difluorobiphenyl-4-yl 2,6-Dichloro-5-Fluoropyridine-3-Carboxylate ()

- Key Differences: The compound in is a biphenyl-pyridine ester with fluorinated and chlorinated substituents, contrasting sharply with the furan-carboxamide core of the target compound. Aromatic Systems: The biphenyl-pyridine system in introduces π-π stacking opportunities, while the furan ring in the target compound is smaller and less conjugated, which may reduce thermal stability but improve metabolic stability in biological systems.

b. 3-Chloro-N-Phenyl-Phthalimide ()

- Key Differences: The phthalimide scaffold in features two carbonyl groups and a chlorine substituent, creating a rigid, planar structure. In contrast, the target compound’s furan-carboxamide is less rigid, with methyl groups enhancing steric bulk. Reactivity: The chlorine atom in 3-chloro-N-phenyl-phthalimide increases electrophilicity, making it reactive in polymerization (e.g., forming polyimides).

Physicochemical Properties

Biological Activity

2,5-DIMETHYL-N-(3-METHYLPHENYL)FURAN-3-CARBOXAMIDE is an organic compound characterized by a furan ring with two methyl groups at positions 2 and 5, and a carboxamide group attached to a m-tolyl group. This compound is gaining attention in various fields due to its potential biological activities, particularly in medicinal chemistry.

Chemical Structure

- IUPAC Name : this compound

- Molecular Formula : C14H15NO2

- CAS Number : 56776-56-8

Synthesis

The synthesis of this compound typically involves the reaction of 2,5-dimethylfuran with m-tolyl isocyanate in organic solvents like dichloromethane or toluene. The reaction conditions are generally mild, with temperatures ranging from 0 to 25°C, and completion monitored via thin-layer chromatography (TLC).

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound, particularly against influenza viruses. The compound acts by inhibiting viral replication through interaction with viral proteins, disrupting their functions essential for viral life cycles.

Enzyme Inhibition

The compound has also been noted for its ability to inhibit specific enzymes involved in various biological pathways. For example, it has shown promise as an inhibitor of certain metabolic enzymes that play roles in glycolysis and oxidative phosphorylation. Such inhibition can be crucial in cancer therapy where metabolic pathways are often dysregulated .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound indicate moderate activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest effectiveness comparable to known antimicrobial agents .

Summary of Biological Activities

| Activity Type | Mechanism/Target | Effectiveness |

|---|---|---|

| Antiviral | Inhibits viral protein functions | Effective against influenza viruses |

| Enzyme Inhibition | Targets metabolic enzymes | Potential use in cancer treatment |

| Antimicrobial | Inhibits bacterial growth | Moderate activity against various strains |

Case Studies and Research Findings

-

Antiviral Mechanism Study :

- A study demonstrated that the compound effectively inhibits the replication of influenza A virus in vitro by disrupting hemagglutinin function, which is critical for viral entry into host cells.

- Enzyme Activity Modulation :

- Antimicrobial Testing :

The biological activities of this compound are primarily attributed to its structural features:

- Furan Ring : The furan moiety enhances stability and reactivity, allowing for effective interactions with biological targets.

- Carboxamide Group : This functional group plays a crucial role in binding interactions with enzymes and proteins.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2,5-dimethyl-N-(3-methylphenyl)furan-3-carboxamide?

The synthesis involves multi-step reactions, typically starting with functionalization of the furan ring followed by amide coupling. Key steps include:

- Furan precursor activation : Use of 2,5-dimethylfuran-3-carboxylic acid with coupling agents (e.g., EDCI, HOBt) for amide bond formation .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DCM) improve reaction efficiency. Temperature control (0–25°C) minimizes side reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures >95% purity .

Q. How is structural characterization performed for this compound?

- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₅H₁₇NO₂: 244.1338) .

- ¹H/¹³C NMR : Key signals include furan protons (δ 6.2–7.1 ppm), methyl groups (δ 2.1–2.5 ppm), and carboxamide carbonyl (δ 165–170 ppm) .

- FT-IR : Amide C=O stretch (~1650 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹) .

Q. What preliminary biological assays are used to evaluate its activity?

- Cytotoxicity screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .

- Antimicrobial testing : Broth microdilution (MIC values) against Gram-positive/negative bacteria and fungi .

- Dose-response curves : IC₅₀ calculations for potency assessment .

Advanced Research Questions

Q. How can computational modeling predict its mechanism of action?

- Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding to targets (e.g., kinase enzymes, DNA gyrase). The furan ring and carboxamide group show hydrogen bonding with active-site residues .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .

- QSAR models : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with bioactivity .

Q. What strategies resolve contradictions in biological activity data across studies?

- Batch reproducibility : Validate purity (>98% by HPLC) and exclude solvent residues (TGA analysis) .

- Cell line variability : Use isogenic panels (e.g., NCI-60) to assess context-dependent effects .

- Metabolic stability : Incubate with liver microsomes to identify degradation products interfering with assays .

Q. How are structure-activity relationships (SAR) systematically explored?

- Analog synthesis : Replace the 3-methylphenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) substituents .

- Bioisosteric substitutions : Swap the furan ring with thiophene or pyrrole to modulate lipophilicity .

- Pharmacophore mapping : Overlay active/inactive analogs to identify critical hydrogen-bond acceptors .

Q. What advanced techniques address solubility and formulation challenges?

Q. How is crystallographic data leveraged for structural insights?

- Single-crystal X-ray diffraction : Resolve bond angles (e.g., furan ring planarity) and packing motifs (e.g., π-π stacking of aryl groups) .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···O hydrogen bonds) .

- Cambridge Structural Database (CSD) : Compare with analogs (e.g., PubChem CID 129630768) to identify conformational trends .

Q. What methodologies validate target engagement in mechanistic studies?

- SPR (Surface Plasmon Resonance) : Measure binding kinetics (kₐ/kd) to purified enzymes (e.g., COX-2) .

- Western blotting : Assess downstream signaling (e.g., phosphorylation of ERK/AKT) in treated cells .

- CETSA (Cellular Thermal Shift Assay) : Confirm thermal stabilization of target proteins .

Q. How are synthetic byproducts and impurities characterized?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.